5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide typically involves multicomponent reactions and condensation reactions. This process often requires specific reagents and conditions, such as the use of nitroalkenes or N,N-dimethylglyoxylamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, which are advantageous due to their ability to produce a wide range of products while avoiding the complexity of multistage syntheses . These methods are designed to maximize yield and efficiency, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium acetate, and dimethyl sulfoxide . The conditions for these reactions can vary, but they often involve specific temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of molecular iodine and sodium acetate can lead to the formation of various imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share structural similarities but may differ in their specific functional groups and activities.
Uniqueness
What sets 5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H17N9O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-(3-amino-6-imidazo[1,2-a]pyridin-3-yl-5-methylpyrazin-2-yl)-N,1-dimethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H17N9O/c1-9-12(10-8-20-11-6-4-5-7-26(10)11)22-13(14(18)21-9)16-23-15(17(27)19-2)24-25(16)3/h4-8H,1-3H3,(H2,18,21)(H,19,27) |
InChI Key |
KNRONZUHGXIQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)C2=NC(=NN2C)C(=O)NC)C3=CN=C4N3C=CC=C4 |
Origin of Product |
United States |
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